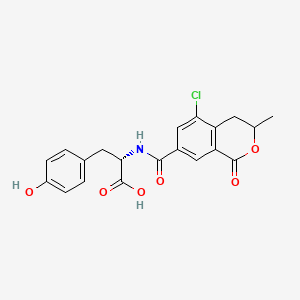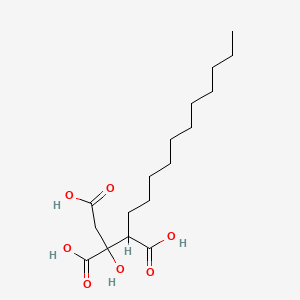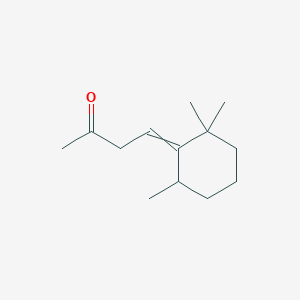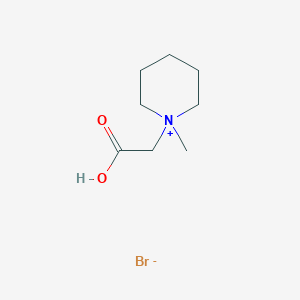
1-(Carboxymethyl)-1-methylpiperidin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Carboxymethyl)-1-methylpiperidin-1-ium bromide is a quaternary ammonium compound with a piperidine ring structure. This compound is characterized by the presence of a carboxymethyl group and a methyl group attached to the nitrogen atom of the piperidine ring, along with a bromide counterion. Quaternary ammonium compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(Carboxymethyl)-1-methylpiperidin-1-ium bromide can be synthesized through the reaction of 1-methylpiperidine with bromoacetic acid. The reaction typically involves the following steps:
Formation of the Intermediate: 1-methylpiperidine is reacted with bromoacetic acid to form an intermediate compound.
Quaternization: The intermediate compound undergoes quaternization to form this compound.
The reaction conditions generally include the use of a suitable solvent, such as ethanol, and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Carboxymethyl)-1-methylpiperidin-1-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The carboxymethyl group can undergo hydrolysis in the presence of water or aqueous solutions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carboxymethyl group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, substitution with hydroxide ions forms the corresponding hydroxide salt.
Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents.
Hydrolysis: Hydrolysis of the carboxymethyl group yields the corresponding carboxylic acid and piperidine derivative.
Applications De Recherche Scientifique
1-(Carboxymethyl)-1-methylpiperidin-1-ium bromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a phase-transfer catalyst.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(Carboxymethyl)-1-methylpiperidin-1-ium bromide involves its interaction with cellular membranes and proteins. The compound’s quaternary ammonium structure allows it to bind to negatively charged sites on cell membranes, leading to disruption of membrane integrity and function. This interaction can result in antimicrobial effects by causing cell lysis and inhibition of microbial growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Carboxymethyl) pyridine-1-ium
- 1-(2-Carboxymethyl)-1-methylmorpholin-1-ium
- 1-(2-Carboxymethyl)-1-methylpyrrolidin-1-ium
Comparison
1-(Carboxymethyl)-1-methylpiperidin-1-ium bromide is unique due to its specific piperidine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and efficacy in various applications. For example, the presence of the piperidine ring can influence its binding affinity to biological targets and its overall stability in different environments .
Propriétés
Numéro CAS |
65848-35-3 |
|---|---|
Formule moléculaire |
C8H16BrNO2 |
Poids moléculaire |
238.12 g/mol |
Nom IUPAC |
2-(1-methylpiperidin-1-ium-1-yl)acetic acid;bromide |
InChI |
InChI=1S/C8H15NO2.BrH/c1-9(7-8(10)11)5-3-2-4-6-9;/h2-7H2,1H3;1H |
Clé InChI |
UIDZJUUOUUWPIT-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1(CCCCC1)CC(=O)O.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


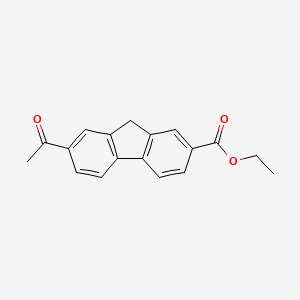
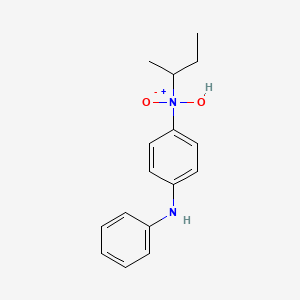
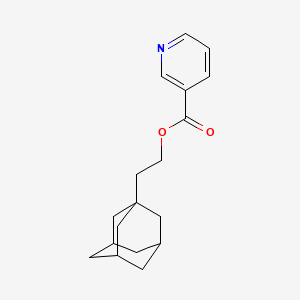
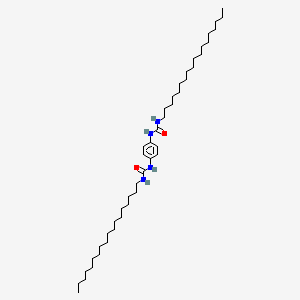
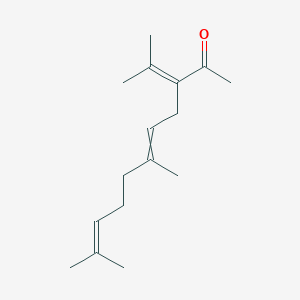
![(3-Oxo-2,4,6-trioxabicyclo[3.2.0]heptane-7,7-diyl)bis(methylene) diacetate](/img/structure/B14487162.png)
